L-Serine, L-alanyl-L-methionyl-L-prolyl-L-valyl-
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Overview
Description
L-Serine, L-alanyl-L-methionyl-L-prolyl-L-valyl-: is a peptide composed of the amino acids L-serine, L-alanine, L-methionine, L-proline, and L-valine. Peptides like this one play crucial roles in various biological processes, including protein synthesis, cell signaling, and metabolic regulation. Each amino acid in the sequence contributes unique properties to the peptide, influencing its structure, function, and interactions within biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of peptides such as L-Serine, L-alanyl-L-methionyl-L-prolyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, biotechnological methods, such as recombinant DNA technology, can be used to produce peptides in microbial systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Peptides containing methionine can undergo oxidation to form methionine sulfoxide.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using oligonucleotides or chemical modification with reagents like N-hydroxysuccinimide (NHS) esters.
Major Products:
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Chemistry: Peptides like L-Serine, L-alanyl-L-methionyl-L-prolyl-L-valyl- are used as building blocks in the synthesis of larger proteins and as models for studying protein folding and interactions.
Biology: In biological research, these peptides are used to investigate cellular signaling pathways, enzyme-substrate interactions, and receptor binding.
Medicine: Peptides have therapeutic potential in treating diseases. They can act as hormones, enzyme inhibitors, or antimicrobial agents. For example, L-serine has been studied for its neuroprotective effects in neurological diseases .
Industry: Peptides are used in the development of diagnostic assays, drug delivery systems, and as components in cosmetics and nutraceuticals.
Mechanism of Action
The mechanism of action of peptides like L-Serine, L-alanyl-L-methionyl-L-prolyl-L-valyl- involves their interaction with specific molecular targets, such as receptors, enzymes, or ion channels. These interactions can modulate various biological processes, including signal transduction, gene expression, and metabolic regulation. For instance, L-serine is known to activate glycine receptors and upregulate PPAR-γ, leading to neuroprotection and anti-inflammatory effects .
Comparison with Similar Compounds
- L-Serine, L-methionyl-L-alanyl-L-lysyl-L-phenylalanyl-L-threonyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-leucyl-L-valyl-
- L-Serine, L-methionylglycyl-L-phenylalanyl-L-histidyl-L-histidyl-L-valyl-L-leucyl-L-arginyl-L-phenylalanyl-L-threonyl-L-methionyl-L-leucyl-L-alanyl-L-arginyl-L-leucyl-L-valyl-L-leucyl-L-α-aspartyl-L-seryl-L-tryptophyl-L-prolyl-L-α-glutamyl-L-valyl-L-isoleucyl-L-cysteinyl-L-leucyl-L-prolyl-L-seryl-L-valyl-
Uniqueness: The uniqueness of L-Serine, L-alanyl-L-methionyl-L-prolyl-L-valyl- lies in its specific amino acid sequence, which determines its structure and function. The presence of L-serine and L-methionine contributes to its potential neuroprotective and antioxidant properties, respectively. Additionally, the combination of hydrophobic (L-valine) and hydrophilic (L-serine) residues can influence its solubility and interaction with biological membranes.
Properties
CAS No. |
665776-13-6 |
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Molecular Formula |
C21H37N5O7S |
Molecular Weight |
503.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C21H37N5O7S/c1-11(2)16(19(30)24-14(10-27)21(32)33)25-18(29)15-6-5-8-26(15)20(31)13(7-9-34-4)23-17(28)12(3)22/h11-16,27H,5-10,22H2,1-4H3,(H,23,28)(H,24,30)(H,25,29)(H,32,33)/t12-,13-,14-,15-,16-/m0/s1 |
InChI Key |
JPKIRHRBPJLRET-QXKUPLGCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(C)N |
Origin of Product |
United States |
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